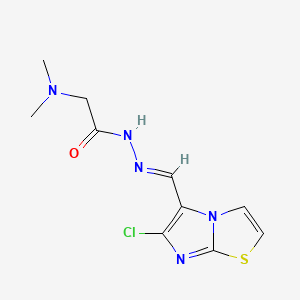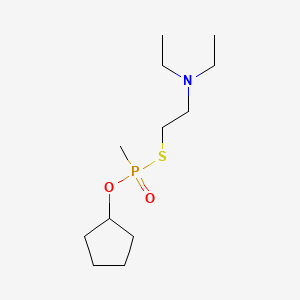
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and its ability to disrupt hydrogen-bonding networks inherent to biopolymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium dihydrogen phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the complete transfer of the proton from the acid to the base, forming the ionic liquid. The reaction is usually performed in the absence of solvents and at moderate temperatures to avoid impurities derived from the decomposition of reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as NMR spectroscopy and thermogravimetric analysis helps in monitoring the ionicity and thermal stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can lead to the formation of different tris(2-hydroxyethyl)ammonium salts .
Applications De Recherche Scientifique
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties as a protic ionic liquid.
Biology: The compound’s ability to disrupt hydrogen-bonding networks makes it useful in studying biopolymer interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
Mécanisme D'action
The mechanism by which tris(2-hydroxyethyl)ammonium dihydrogen phosphate exerts its effects involves the disruption of hydrogen-bonding networks. This disruption is due to the compound’s ability to form strong hydrogen bonds with biopolymers, leading to changes in their structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound’s functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tris(2-hydroxyethyl)ammonium dihydrogen phosphate include:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
- Tris(2-hydroxyethyl)ammonium dihydrogen citrate
Uniqueness
What sets this compound apart from these similar compounds is its specific anion, dihydrogen phosphate, which imparts unique properties such as enhanced thermal stability and specific interactions with biopolymers. This makes it particularly useful in applications requiring high purity and stability .
Propriétés
Numéro CAS |
94095-44-0 |
|---|---|
Formule moléculaire |
C6H18NO7P |
Poids moléculaire |
247.18 g/mol |
Nom IUPAC |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
Clé InChI |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
SMILES canonique |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
Numéros CAS associés |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


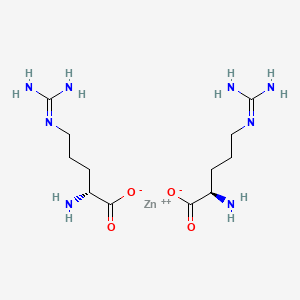
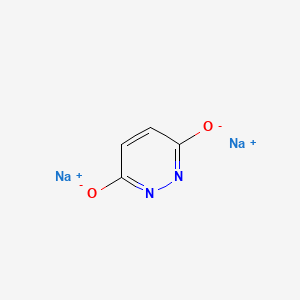
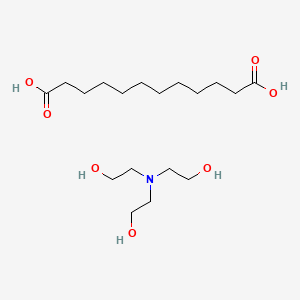
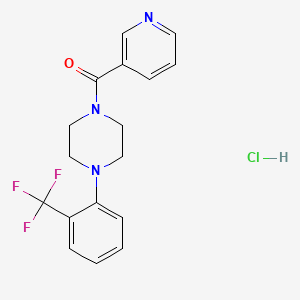
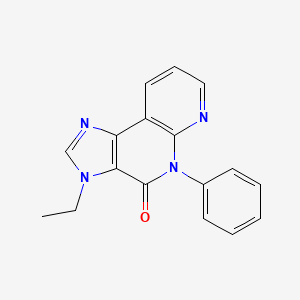
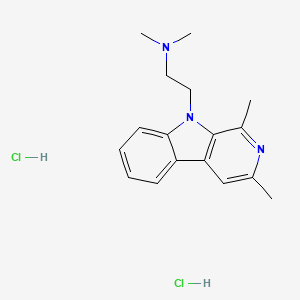
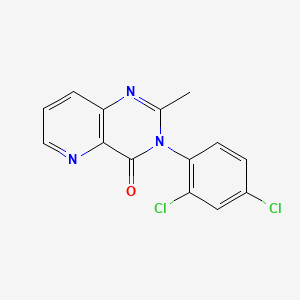
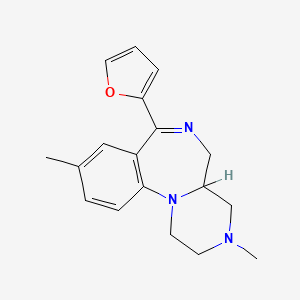
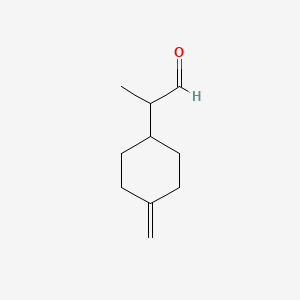

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
